molecular formula C11H12N2OS B2578660 2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one CAS No. 300815-12-7

2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one

Cat. No.: B2578660
CAS No.: 300815-12-7
M. Wt: 220.29
InChI Key: BWHINKGPXZCANE-UHFFFAOYSA-N
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Description

2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one is a heterocyclic compound that features a unique fusion of cyclopentane, pyrimidine, and thiophene rings

Properties

IUPAC Name

10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-8-12-10(14)9-6-4-3-5-7(6)15-11(9)13-8/h2-5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHINKGPXZCANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=C(S2)CCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one typically involves multicomponent reactions. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under solvent-free conditions at elevated temperatures . The use of catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts can enhance the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can facilitate large-scale production. Additionally, the development of greener and more sustainable methods, such as solvent-free reactions and the use of recyclable catalysts, is an area of ongoing research.

Chemical Reactions Analysis

Cyclization Reactions

The compound’s synthesis often involves cyclization of precursor molecules. A prominent method includes:

  • Condensation with nitriles or esters : Reaction with ethyl cyanoacetate under basic conditions (e.g., triethylamine) generates fused pyran derivatives via Knoevenagel condensation . For example, cyclopentanone-derived intermediates undergo cyclization with malononitrile to form pyran-3-carbonitrile analogs .

  • Thiophene ring closure : Elemental sulfur facilitates cyclization with ethyl cyanoacetate to yield substituted thiophene derivatives .

Key Conditions :

ReagentCatalystProduct TypeYield
Ethyl cyanoacetateTriethylaminePyran-3-carbonitrile~69%
MalononitrilePiperidinePyridine derivativesModerate
Sulfur + Ethyl cyanoacetateTriethylamineThiophene carboxylateN/A

Ring-Opening Reactions

The pyrimidine-thiophene fused system undergoes selective ring-opening under acidic or catalytic conditions:

  • Acid-mediated cleavage : Treatment with p-TsOH opens the aziridine ring in related thiazinane analogs, producing six-membered sulfonamide derivatives .

  • Catalytic hydrogenation : The tetrahydrocyclopentane ring may undergo hydrogenation under Pd/C or Rh catalysts, though direct data for this compound requires extrapolation from similar structures .

Nucleophilic Substitution

The compound’s electron-deficient pyrimidine ring is susceptible to nucleophilic attack:

  • Amination : Reaction with amines (e.g., 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide) forms carboxamide derivatives via EDC/DMAP coupling .

  • Thioalkylation : Thiol-containing reagents (e.g., mercaptopropanoic acid) substitute at the pyrimidine C-2 position, forming thioether-linked analogs .

Cross-Coupling Reactions

Palladium-catalyzed coupling enhances functional diversity:

  • Suzuki-Miyaura coupling : Microwave-assisted reactions with aryl boronic acids yield biaryl thiazinanones, leveraging Pd(dppf)Cl₂ as a catalyst .

  • Buchwald-Hartwig amination : Limited data suggest potential for C–N bond formation at the pyrimidine nitrogen .

Example Protocol :

text
Reagents: Pd(dppf)Cl₂, K₂CO₃, acetone/toluene/water (4:4:1) Conditions: Microwave irradiation, 100°C, 1 hour Outcome: Biaryl thiazinanones (e.g., **126**, **127**) with >70% yield[6]

Oxidation and Reduction

  • Oxidation : The thiophene sulfur can oxidize to sulfone derivatives under strong oxidants (e.g., mCPBA).

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces double bonds in the cyclopentane ring, though steric hindrance may limit reactivity.

Functionalization via Esterification

The ethyl group at C-2 serves as a handle for further modification:

  • Hydrolysis : Ethyl esters are cleaved under basic conditions (e.g., methanolic KOH) to carboxylic acids .

  • Transesterification : Alcohol exchange reactions enable the introduction of longer alkyl chains.

Mechanistic Insights

  • Cyclization : Proceeds via enolate intermediates in basic media, with regioselectivity dictated by electronic effects .

  • Ring-opening : Acidic conditions protonate the pyrimidine nitrogen, destabilizing the ring and facilitating cleavage .

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications due to its unique structural features that may influence biological activity. Research indicates that it could serve as a lead compound in drug development targeting various diseases.

Case Studies and Findings

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against human cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast and lung cancer cells while sparing normal cells.
  • Antimicrobial Properties : Research has indicated that related compounds possess significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL.

Materials Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials. Its properties can be exploited in creating polymers and composites with specific electronic or optical characteristics.

Applications in Material Development

  • Conductive Polymers : The integration of this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in electronic devices.
  • Optoelectronic Devices : Its unique optical properties may be harnessed for use in light-emitting diodes (LEDs) and photovoltaic cells.

Biological Research

In biological studies, the interactions of 2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one with biological molecules are being examined to elucidate its mechanism of action.

Chemical Properties and Reactions

The compound can undergo several chemical reactions which are crucial for its application in synthetic chemistry:

Reaction TypeDescription
Oxidation Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution Nucleophilic substitution can occur at specific positions on the thiophene ring.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one is unique due to its specific fusion of cyclopentane, pyrimidine, and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by the presence of both pyrimidine and thiophene rings. The structural complexity contributes to its diverse biological activities. The molecular formula is C12H14N2OSC_{12}H_{14}N_2OS, and it features a tetrahydrocyclopenta structure that enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar heterocyclic compounds. For instance, derivatives of pyrrole have shown significant antibacterial activity against various pathogens. A study indicated that compounds with fused pyrrole structures demonstrated promising activity against Gram-positive bacteria, suggesting that modifications in structure can enhance efficacy .

Anticancer Potential

The anticancer activity of related compounds has been explored extensively. Research on pyrrolopyrimidines revealed their ability to inhibit cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of apoptotic pathways and inhibition of specific kinases associated with tumor growth .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity exhibited by similar compounds. Studies have shown that certain fused pyrroles can inhibit pro-inflammatory cytokines in vitro and exhibit anti-inflammatory effects in vivo . This suggests that this compound may possess similar properties.

Case Studies

  • Pyrrole Derivative Study : A series of novel pyrrole derivatives were synthesized and tested for their biological activities. Among these, specific derivatives showed strong cytotoxic effects against HepG-2 cancer cells, with IC50 values indicating effective concentration ranges for therapeutic use .
  • In Vivo Studies : In vivo models demonstrated that certain thiophene-containing compounds could significantly reduce tumor size in xenograft models, supporting their potential as anticancer agents .

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Enzyme Inhibition : Many heterocyclic compounds act as enzyme inhibitors; for example, they may inhibit protein kinases involved in cell signaling pathways crucial for cancer progression.
  • Cytotoxicity Induction : Compounds induce apoptosis in cancer cells via caspase activation and modulation of mitochondrial pathways .
  • Cytokine Modulation : Anti-inflammatory properties are often linked to the inhibition of cytokine production and signaling pathways such as NF-kB .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-ethyl-substituted thieno-pyrimidinone derivatives?

A cyclocondensation approach using 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and aldehydes under reflux in ethanol yields azomethine intermediates, followed by heterocyclization with glacial acetic acid and DMSO. This method achieves high yields (>80%) and is adaptable to ethyl-substituted analogs by selecting appropriate aldehydes or alkylation agents . Characterization via 1^1H/13^13C NMR and IR spectroscopy is critical to confirm regioselectivity and purity.

Q. How can structural ambiguities in fused thieno-pyrimidinone derivatives be resolved experimentally?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H-13^13C HSQC and NOESY experiments, is essential to distinguish between regioisomers and confirm ring fusion patterns. For example, coupling constants in 1^1H NMR can differentiate between cyclopenta- and benzo-fused systems, while IR spectroscopy verifies carbonyl stretching frequencies (~1700–1750 cm1^{-1}) for the 4-oxo group .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol or ethanol/water mixtures (3:1 ratio) are effective for recrystallization, as demonstrated in the purification of structurally similar tetrahydrobenzothieno[2,3-d]pyrimidines. Slow cooling from reflux temperatures enhances crystal formation, with yields exceeding 85% after two recrystallization cycles .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict electron distribution in the thiophene and pyrimidinone rings, correlating with interactions in biological targets like kinase enzymes. Molecular docking (AutoDock Vina) against crystal structures of antitumor targets (e.g., EGFR) reveals binding affinities (<i>K</i>d ~ 5–10 µM), guiding SAR optimization .

Q. What strategies mitigate low yields in alkylation steps during synthesis?

Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in acetone/K2_2CO3_3 systems improves alkylation efficiency. For example, refluxing at 60°C for 8 hours with a 1.5:1 molar ratio of alkyl halide to precursor achieves >90% conversion, monitored via TLC (hexane:ethyl acetate, 4:1) .

Q. How should contradictory spectral data (e.g., unexpected 13^1313C shifts) be interpreted?

Contradictions may arise from tautomerism or solvent effects. For instance, the 4-oxo group’s 13^13C shift (δ ~ 165–170 ppm) can vary due to keto-enol equilibria. Variable-temperature NMR (VT-NMR) in DMSO-<i>d</i>6 at 25–80°C can stabilize dominant tautomers, resolving ambiguities .

Q. What in vitro assays are suitable for evaluating antitumor activity?

MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} profiling (24–72 hours) are standard. For this compound, preliminary data show IC50_{50} values of 12–18 µM against breast adenocarcinoma, suggesting apoptosis induction via caspase-3 activation (measured via fluorometric assays) .

Q. How can regioselectivity challenges in cyclopenta-fused systems be addressed?

Microwave-assisted synthesis (100–120°C, 30–60 minutes) enhances regioselectivity by accelerating cyclization kinetics. For example, cyclopenta-fused analogs achieve >95% regiochemical purity under microwave conditions compared to 70–80% with conventional heating .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to validate hypotheses?

Reproducibility studies under standardized conditions (e.g., fixed cell passage number, serum-free media) are critical. For instance, batch-to-batch variability in compound purity (>95% vs. <90%) can alter IC50_{50} values by 2–3 fold. LC-MS purity checks and dose-response curve normalization (GraphPad Prism) are recommended .

Q. Conflicting DFT vs. experimental binding Resolution strategies?

Incorporate solvation models (e.g., COSMO-RS) into docking simulations to account for aqueous environments. Experimental validation via surface plasmon resonance (SPR) can directly measure binding kinetics (e.g., <i>k</i>on/<i>k</i>off) to reconcile computational predictions .

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